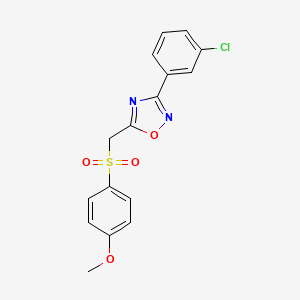

3-(3-Chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

Beschreibung

Eigenschaften

IUPAC Name |

3-(3-chlorophenyl)-5-[(4-methoxyphenyl)sulfonylmethyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O4S/c1-22-13-5-7-14(8-6-13)24(20,21)10-15-18-16(19-23-15)11-3-2-4-12(17)9-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACZUAWFJPZIFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 3-(3-Chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is . The structure features a chlorophenyl group and a methoxyphenyl sulfonyl moiety attached to an oxadiazole ring. This unique arrangement contributes to its biological activity.

Biological Activity Overview

-

Antimicrobial Activity :

- Compounds containing the 1,2,4-oxadiazole core have demonstrated broad-spectrum antimicrobial properties. Studies have shown that derivatives exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .

- For example, oxadiazole derivatives have been reported to possess minimum inhibitory concentrations (MIC) in the micromolar range against resistant strains .

-

Antimalarial Activity :

- Recent research indicates that certain oxadiazoles exhibit antimalarial properties. A study highlighted the slow-action antiplasmodial activity of compounds derived from a similar scaffold, suggesting potential for development as new malaria treatments .

- The specific compound under review may share structural similarities with these active analogs, warranting further investigation into its efficacy against Plasmodium falciparum.

-

Anticancer Potential :

- The oxadiazole scaffold has been linked to anticancer activity in various studies. It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in several cancer cell lines .

- Notably, compounds with similar structures have been reported to target specific pathways involved in tumor growth and metastasis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Key findings include:

- Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl rings significantly impacts biological activity. For instance, methoxy groups enhance solubility and bioavailability .

- Ring Modifications : Alterations to the oxadiazole ring can lead to variations in potency and selectivity against different biological targets .

Case Studies

- Antimicrobial Efficacy :

- Antimalarial Screening :

Data Tables

Wissenschaftliche Forschungsanwendungen

The compound exhibits a range of biological activities, notably:

-

Anticancer Activity

- Research indicates that derivatives of oxadiazoles can induce apoptosis in various cancer cell lines. For example, studies have shown that compounds similar to 3-(3-Chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole effectively inhibit the growth of MCF7 (breast cancer) and PC-3 (prostate cancer) cell lines.

- Table 1: Anticancer Activity Data

Compound Cell Line IC50 (µM) This compound MCF7 0.275 Similar derivative PC-3 0.417 -

Antimicrobial Activity

- The compound has shown promising results against various microbial strains. In vitro studies indicate significant antibacterial and antifungal activities.

- Case Study Example : A study by Dhumal et al. demonstrated the antimicrobial efficacy of oxadiazole derivatives against Mycobacterium bovis, with notable inhibition in both active and dormant states.

Research Findings

Recent studies have highlighted the effectiveness of this compound in various biological assays:

- Anticancer Studies : A systematic review revealed that oxadiazole derivatives significantly lower cell viability in cancer models compared to standard treatments.

- Antimicrobial Studies : New derivatives were synthesized and tested for their antimicrobial properties. Compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Vergleich Mit ähnlichen Verbindungen

3-(3-Chlorophenyl)-5-(2-(methylsulfinyl)phenyl)-1,2,4-oxadiazole (CAS: 339015-65-5)

- Structure : Differs by replacing the sulfonyl group with a sulfinyl (SO) moiety and attaching the substituent directly to a phenyl ring .

- Properties : Lower molar mass (318.78 g/mol) and predicted higher pKa (-3.49) compared to the target compound, suggesting reduced acidity and altered solubility .

2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole (CAS: 491873-61-1)

- Structure : Replaces the sulfonylmethyl group with a triazole-thioether and uses a 1,3,4-oxadiazole core .

- Properties : Molecular formula C₁₁H₈ClN₅OS (301.73 g/mol). The triazole-thioether may enhance metal-binding capacity, relevant for antimicrobial applications .

Heterocyclic Core Modifications

4-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole (CAS: 499101-60-9)

- Structure : Replaces the oxadiazole with a 1,2,4-triazole core, retaining chlorophenyl and methoxyphenyl groups .

- Such derivatives are explored for antitumor and antimicrobial activities .

Substituent Position and Electronic Effects

3-(2-Chlorophenyl)-5-cyclohexyl-1,2,4-oxadiazole (CAS: 80590-70-1)

5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (CAS: 844498-80-2)

- Structure : Replaces the sulfonylmethyl with a chloromethyl group and introduces a trifluoromethylphenyl substituent .

Research Implications

- Electronic Effects : Sulfonyl groups in the target compound may improve stability and binding affinity compared to sulfinyl or thioether analogs .

- Synthetic Challenges : The sulfonylmethyl group’s introduction may require specialized reagents (e.g., sulfonyl chlorides) and optimized conditions to avoid side reactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole?

- Methodology : The compound can be synthesized via a multi-step process involving cyclization and sulfonylation. For example, intermediate oxadiazole rings are typically formed by reacting amidoximes with acyl chlorides under basic conditions (e.g., Cs₂CO₃ in DME at 50°C) . Subsequent sulfonylation of the methyl group can be achieved using 4-methoxyphenylsulfonyl chloride in the presence of a base like NaH or K₂CO₃. Optimization of reaction time (12–24 hr) and stoichiometric ratios (1:1.2 for sulfonyl chloride) is critical for yield improvement .

Q. How should researchers characterize the compound’s purity and structure?

- Methodology : Use a combination of analytical techniques:

- 1H/13C NMR : Confirm substituent positions (e.g., 3-chlorophenyl protons at δ 7.4–7.6 ppm, sulfonyl methyl protons at δ 3.8–4.0 ppm) .

- HRMS (ESI) : Verify molecular weight (e.g., [M+H]+ expected at m/z 421.06) .

- FTIR : Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound?

- Methodology : Refer to Material Safety Data Sheets (MSDS) for hazards (e.g., harmful if inhaled or absorbed). Use PPE (gloves, goggles) and work in a fume hood. Store in airtight containers at –20°C to prevent degradation. Note that analogs with sulfonyl groups may release toxic gases upon combustion .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

- Methodology :

- Catalyst Screening : Test bases like Cs₂CO₃ (300 mol%) for cyclization steps, which improve regioselectivity and reduce byproducts .

- Solvent Effects : Compare polar aprotic solvents (DME vs. DMF) to enhance reaction kinetics. DME is preferred for oxadiazole formation due to its moderate polarity .

- Purification : Use flash chromatography (hexane:ethyl acetate, 3:1) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Q. What structure-activity relationships (SAR) are relevant for bioactivity studies?

- Methodology :

- Substituent Variation : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess insecticidal or anticancer activity .

- Sulfonyl Modifications : Introduce bulkier substituents (e.g., 4-cyclopropylpiperazinyl) to enhance target binding affinity. Bioassays (e.g., LC₅₀ against Plutella xylostella) can quantify potency shifts .

Q. How can computational methods like CoMFA guide SAR studies?

- Methodology :

- CoMFA Modeling : Align analogs with known bioactivity data (e.g., LC₅₀ values) to generate 3D-QSAR models. Use steric/electrostatic field contours to predict optimal substituent positions .

- Docking Studies : Simulate interactions with targets (e.g., HIF-1α or α7 nicotinic receptors) using software like AutoDock. Validate predictions with mutagenesis assays .

Q. What mechanisms underlie its bioactivity in anticancer or insecticidal contexts?

- Methodology :

- Apoptosis Induction : Treat cancer cells (e.g., T47D) and monitor caspase-3 activation via flow cytometry. Compare G₁ phase arrest profiles with controls .

- Target Identification : Use photoaffinity labeling (e.g., with ³H-azide probes) to identify binding partners like TIP47, an IGF-II receptor protein .

Q. How should researchers resolve contradictions in analytical data (e.g., NMR vs. HRMS)?

- Methodology :

- Cross-Validation : Re-run HRMS with internal standards (e.g., sodium formate) to confirm exact mass. For NMR, use deuterated solvents (CDCl₃) and DEPT-135 to distinguish CH₂/CH₃ groups .

- X-ray Crystallography : Resolve ambiguous structures (e.g., regioisomers) via single-crystal diffraction. This confirmed oxadiazole ring geometry in analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.